Tryptamine-d4 Hydrochloride

Description

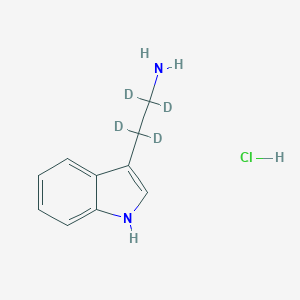

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tryptamine-d4 Hydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Tryptamine-d4 Hydrochloride

This guide provides a comprehensive, technically detailed exploration of the synthesis and purification of this compound (1H-indole-3-ethan-α,α,β,β-d4-amine, monohydrochloride). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the experimental design. Our focus is on creating a robust, self-validating protocol that ensures both high isotopic enrichment and chemical purity.

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research and development. Tryptamine-d4, a deuterated isotopologue of the neuromodulator tryptamine, serves a critical role as an internal standard for quantitative bioanalysis by mass spectrometry (GC-MS or LC-MS).[1][2] The incorporation of stable heavy isotopes allows for precise differentiation from the endogenous analyte, correcting for variations during sample extraction and analysis.[1]

Furthermore, deuteration has emerged as a strategic tool in drug design. Replacing hydrogen with deuterium strengthens the corresponding chemical bond, which can significantly alter a drug's metabolic profile.[3] This "kinetic isotope effect" can slow the rate of metabolic cleavage, potentially improving the pharmacokinetic properties of a therapeutic agent.[3] This guide details a reliable method for preparing high-purity this compound, a key reagent for these advanced studies.

Strategic Approach to Synthesis

The synthesis of Tryptamine-d4 with deuterium atoms specifically on the ethylamine side chain (α and β positions) is most efficiently achieved through the reduction of a suitable precursor using a powerful deuteride-donating reagent. Our selected strategy involves the reduction of Indole-3-acetonitrile using Lithium Aluminum Deuteride (LiAlD₄). This method is direct, high-yielding, and ensures specific incorporation of four deuterium atoms.

The overall synthetic pathway is outlined below:

Caption: High-level workflow for the synthesis of Tryptamine-d4 HCl.

Experimental Protocol: Synthesis

Materials:

-

Indole-3-acetonitrile

-

Lithium Aluminum Deuteride (LiAlD₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (anhydrous)

-

Hydrochloric Acid (2M solution in diethyl ether)

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

Step 1: Reduction of Indole-3-acetonitrile

This step is the core of the synthesis, where four deuterium atoms are incorporated into the molecule. The nitrile group and the adjacent α-carbon are both reduced by the deuteride reagent.

-

Rationale: Lithium Aluminum Deuteride is a potent reducing agent capable of reducing both nitriles and the α-carbon in this specific substrate to the corresponding amine. Its use is fundamental for achieving the desired d4-labeling pattern. The reaction must be conducted under strictly anhydrous conditions, as LiAlD₄ reacts violently with water. Anhydrous THF is an excellent solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which allows for controlled heating.

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, carefully add Lithium Aluminum Deuteride (1.2 eq.) to anhydrous THF.

-

Dissolve Indole-3-acetonitrile (1.0 eq.) in a separate flask with anhydrous THF.

-

Add the Indole-3-acetonitrile solution dropwise to the stirred LiAlD₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Step 2: Reaction Quench and Workup

Properly quenching the excess LiAlD₄ is critical for safety and for isolating the product.

-

Rationale: A sequential addition of water and sodium hydroxide solution (Fieser workup) is a standard and safe method for quenching LiAlD₄ reactions. This procedure results in the formation of granular inorganic salts that are easily removed by filtration.

-

Procedure:

-

Cool the reaction flask to 0 °C in an ice bath.

-

Slowly and carefully add deionized water (X mL, where X is the grams of LiAlD₄ used) dropwise.

-

Add 15% aqueous sodium hydroxide solution (X mL) dropwise.

-

Add deionized water (3X mL) dropwise and stir the resulting slurry vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude Tryptamine-d4 free base, typically as an oil or waxy solid.

-

Step 3: Hydrochloride Salt Formation

Converting the free base amine to its hydrochloride salt enhances its stability and crystallinity, which is crucial for purification and long-term storage.

-

Rationale: The free base of tryptamine can be unstable and prone to oxidation.[4] The hydrochloride salt is a stable, crystalline solid that is much easier to handle and purify.[5]

-

Procedure:

-

Dissolve the crude Tryptamine-d4 free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form immediately.[5]

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry to obtain the crude hydrochloride salt.

-

Purification: A Self-Validating System

The goal of purification is to achieve high chemical and isotopic purity, which is validated by analytical characterization. Recrystallization is the definitive method for purifying the final hydrochloride salt.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to Tryptamine-d4 Hydrochloride: The Gold Standard for Quantitative Analysis

Prepared by: A Senior Application Scientist

This guide provides an in-depth exploration of Tryptamine-d4 Hydrochloride, focusing on its critical role as an internal standard in quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causality behind its application, ensuring robust and reliable analytical outcomes.

Introduction: The Need for Precision in Tryptamine Quantification

Tryptamine, an indole alkaloid, serves as a crucial intermediate in the biosynthesis of serotonin and melatonin in both plants and mammals. Its derivatives are also of significant interest in pharmacology and toxicology due to their psychoactive properties.[1] Accurate quantification of tryptamine in complex biological matrices is therefore essential for a wide range of research fields. However, analytical variability arising from sample preparation, matrix effects, and instrument fluctuations can compromise data integrity.

This compound, a stable isotope-labeled (SIL) analogue of tryptamine, provides the solution. By incorporating four deuterium atoms, it becomes the ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[2]

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of an analytical standard is foundational to its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | [3][4] |

| Synonyms | 1H-Indole-3-ethan-α,α,β,β-d4-amine, monohydrochloride; 3-Indoleethylamine-d4 | [1][3] |

| CAS Number | 340257-60-5 | [1][3][4] |

| Molecular Formula | C₁₀H₈D₄N₂ • HCl | [1] |

| Molecular Weight | 200.70 g/mol | [3][5] |

| Purity | Typically ≥99% deuterated forms (d₁-d₄) | [1] |

| Appearance | White to off-white solid | [6] |

| Solubility | Slightly soluble in heated Methanol, DMSO, and Water | [1] |

The Principle of Isotope Dilution: A Self-Validating System

The utility of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). As a Senior Application Scientist, I cannot overstate the importance of this technique for achieving the highest levels of accuracy and precision.

The Causality: A known quantity of the deuterated internal standard (IS) is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[2] Because Tryptamine-d4 is chemically and physically almost identical to the endogenous tryptamine (the analyte), it experiences the same processing effects. Any loss of analyte during extraction, any variation in injection volume, or any fluctuation in ionization efficiency within the mass spectrometer will be mirrored by a proportional loss or variation in the internal standard.[2][7]

The mass spectrometer can readily differentiate the analyte from the heavier deuterated standard based on their different mass-to-charge (m/z) ratios.[2] The critical measurement is not the absolute signal intensity of the analyte, but the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for analytical variability and ensuring a robust, self-validating system.[2]

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantification of Tryptamine in Plasma

This protocol describes a robust method for the quantification of tryptamine in human plasma using this compound as an internal standard, adapted from methodologies described in the literature for similar analytes.[8][9]

Materials and Reagents

-

Analytes: Tryptamine, this compound

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water

-

Additives: Formic Acid (≥98% purity)

-

Matrix: Blank human plasma (K2EDTA)

Preparation of Stock and Working Solutions

Expertise & Experience: The accuracy of your entire assay depends on the precise preparation of these initial solutions. Use calibrated analytical balances and volumetric flasks. Prepare fresh working solutions regularly to avoid degradation.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of Tryptamine and Tryptamine-d4 HCl into separate 1 mL volumetric flasks.

-

Dissolve in Methanol and bring to volume. This is your Analyte Stock (S1) and Internal Standard Stock (IS Stock) . Store at -20°C or lower.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Perform a serial dilution of the IS Stock in 50:50 Acetonitrile:Water. This IS Working Solution will be used to spike all samples.

-

-

Analyte Working Solutions for Calibration Curve:

-

Perform serial dilutions of the Analyte Stock (S1) with Methanol to prepare a series of working solutions. These will be used to create the calibration curve in the blank matrix.[8]

-

Sample Preparation: Protein Precipitation

Trustworthiness: Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules from plasma. Adding the internal standard before this step is critical to ensure it accounts for any variability in precipitation efficiency and recovery.[7]

Caption: Sample Preparation via Protein Precipitation.

LC-MS/MS Instrumentation and Parameters

Expertise & Experience: The following parameters provide a validated starting point. The choice of a C18 column is standard for retaining and separating moderately polar compounds like tryptamine. Gradient elution is necessary to ensure good peak shape and efficient elution. The mass transitions (MRM) are selected for their specificity and intensity.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and fast analysis times. |

| Column | C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µm | Industry standard for retaining tryptamine and its analogues. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | Ensures separation from matrix components and sharp peaks. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Tryptamine contains a basic amine group, readily protonated. |

| MRM Transition | Tryptamine: m/z 161.1 → 144.1 | Precursor [M+H]⁺ to a stable product ion. |

| MRM Transition | Tryptamine-d4: m/z 165.1 → 148.1 | Precursor [M+H]⁺ to a stable product ion, shifted by +4 Da. |

Method Validation: Ensuring Trustworthy Data

A protocol is only reliable if it is validated. Key validation parameters must be assessed according to regulatory guidelines to demonstrate the method is fit for purpose.[9][10]

-

Linearity: Analyze a calibration curve (e.g., 0.5 to 100 ng/mL) in blank plasma. The response ratio should be linear with a correlation coefficient (r²) > 0.99.[9]

-

Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 1.5, 25, and 75 ng/mL) on multiple days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.[8]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]

-

Recovery & Matrix Effect: These experiments determine the efficiency of the extraction process and the impact of co-eluting matrix components on ionization. The use of a stable isotope-labeled internal standard like Tryptamine-d4 intrinsically corrects for these effects, which is a primary reason for its selection.[11]

Conclusion

This compound is an indispensable tool for any laboratory performing quantitative analysis of tryptamine. Its near-identical chemical nature to the analyte allows it to function as a true internal standard within an isotope dilution mass spectrometry workflow. This approach inherently corrects for the unavoidable variations in sample processing and analysis, leading to data of the highest accuracy, precision, and reliability. By understanding the principles behind its use and implementing a thoroughly validated protocol, researchers can generate data they can trust for critical decision-making in drug development and scientific discovery.

References

-

Fasciani, A., et al. (2023). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

-

Goh, W. T., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ozigis, M. S., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Fisher Scientific. (2014). Tryptamine hydrochloride Safety Data Sheet (Canada). Retrieved from [Link]

-

ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C10H13ClN2 | CID 12238688. Retrieved from [Link]

-

Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Retrieved from [Link]

-

de Rijke, Y. B., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | C10H13ClN2 | CID 12238688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. texilajournal.com [texilajournal.com]

- 11. scispace.com [scispace.com]

Sourcing High-Purity Tryptamine-d4 Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing of Tryptamine-d4 Hydrochloride (CAS No: 340257-60-5). The focus is on ensuring the acquisition of high-quality, reliable isotopically labeled standards crucial for rigorous scientific investigation, particularly in the field of quantitative mass spectrometry.

Introduction: The Critical Role of Deuterated Standards

This compound is the deuterium-labeled form of Tryptamine Hydrochloride, a monoamine alkaloid.[1] In analytical chemistry and drug development, stable isotope-labeled compounds like Tryptamine-d4 are indispensable as internal standards for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] The four deuterium atoms on the ethylamine side chain give it a molecular weight distinct from the endogenous analyte, allowing for precise and accurate quantification in complex biological matrices.

The rationale for using a deuterated internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. It co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, effectively correcting for sample loss during preparation and variations in instrument response. This ensures the reliability and reproducibility of quantitative data, a cornerstone of valid scientific research.

Key Considerations for Supplier Selection

Choosing a reputable supplier for this compound is paramount to the success of any research project. The quality of this critical reagent directly impacts the accuracy and validity of experimental results. The following criteria should be meticulously evaluated:

-

Purity and Isotopic Enrichment: The supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the chemical purity (often determined by HPLC) and the isotopic enrichment (the percentage of deuterated forms).[3][4] Look for high chemical purity (ideally >98%) and high isotopic enrichment (≥99% deuterated forms) to minimize interference from unlabeled tryptamine.[2][4]

-

Analytical Documentation: A reputable vendor will readily provide detailed analytical data beyond the CoA, such as ¹H-NMR, Mass Spectrometry, and HPLC data, to confirm the structure and purity of the compound.

-

Batch-to-Batch Consistency: For long-term studies, consistency between different batches of the standard is crucial. Inquire about the supplier's quality control processes and their ability to provide data demonstrating batch consistency.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any technical queries regarding the product's use and stability.

-

Regulatory Compliance and Handling: Ensure the supplier provides a Safety Data Sheet (SDS) and adheres to proper handling and shipping procedures for chemical reagents.[4]

Leading Commercial Sources for this compound

Several reputable chemical suppliers offer this compound for research purposes. The following table provides a comparative overview of some of the prominent vendors and their typical product specifications. It is important to note that specific details may vary by batch, and researchers should always consult the most recent Certificate of Analysis.

| Supplier | Product Name | CAS Number | Typical Chemical Purity | Isotopic Purity/Enrichment | Notes |

| Cayman Chemical | Tryptamine-d4 (hydrochloride) | 340257-60-5 | ≥98% | ≥99% deuterated forms (d1-d4) | Intended for use as an internal standard for GC- or LC-MS.[2][5] |

| MedchemExpress | This compound | 340257-60-5 | 99% | Not explicitly stated, inquire for details. | Marketed for research use as a tracer and internal standard.[1] |

| LGC Standards | This compound | 340257-60-5 | >95% (HPLC) | Deuterium labeled | Provides detailed chemical data and offers "Exact Weight" packaging.[3][6] |

| Thermo Fisher Scientific | Tryptamine hydrochloride (unlabeled) | 343-94-2 | 98+% | N/A | While a major supplier of chemicals, their main catalog lists the unlabeled form. Deuterated versions may be available through custom synthesis or other brands under their umbrella.[7] |

| Sigma-Aldrich (Merck) | Tryptamine analytical standard (unlabeled) | 61-54-1 | Analytical Standard Grade | N/A | A primary source for the unlabeled analytical standard; deuterated versions are often available. |

This table is for illustrative purposes. Researchers should always verify the specifications of the current batch with the supplier.

Workflow for Supplier Qualification and Compound Verification

A systematic approach to qualifying a new supplier and verifying the integrity of the purchased this compound is essential. The following diagram and protocol outline a robust workflow.

Caption: Workflow for selecting a supplier and verifying the quality of this compound.

Experimental Protocol: Quality Verification of this compound by LC-MS

This protocol provides a general method for confirming the identity and estimating the purity of a new batch of this compound.

Objective: To verify the molecular weight and assess the chemical purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound (from supplier)

-

Tryptamine Hydrochloride analytical standard (e.g., from Sigma-Aldrich)

-

Methanol (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Acetonitrile with 0.1% Formic Acid (LC-MS grade)

-

UHPLC-MS/MS system

Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of unlabeled Tryptamine Hydrochloride in methanol.

-

From the stock solutions, prepare working solutions of 1 µg/mL for both the labeled and unlabeled standards in a 50:50 mixture of Water:Acetonitrile with 0.1% Formic Acid.

-

-

LC-MS Parameters (Example):

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[8]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate the analyte from any potential impurities (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5 µL.[8]

-

Mass Spectrometer: Electrospray ionization in positive mode (ESI+).

-

Scan Mode: Full scan from m/z 100-300 to observe the parent ions.

-

Expected m/z:

-

Tryptamine (unlabeled): [M+H]⁺ ≈ 161.11

-

Tryptamine-d4: [M+H]⁺ ≈ 165.13

-

-

-

Analysis:

-

Inject the unlabeled Tryptamine standard to determine its retention time and confirm the mass of the protonated molecule.

-

Inject the this compound standard.

-

Data Evaluation:

-

Confirm that the major peak in the Tryptamine-d4 chromatogram has a retention time very similar to the unlabeled standard.

-

Examine the mass spectrum of this peak to confirm the presence of the [M+H]⁺ ion at m/z ≈ 165.13.

-

Assess the purity by integrating the peak area of the main compound relative to any impurity peaks in the chromatogram.

-

Check for the presence of any significant signal at m/z ≈ 161.11 in the Tryptamine-d4 sample, which would indicate the presence of unlabeled impurity.

-

-

Self-Validation: The protocol's integrity is maintained by the parallel analysis of a certified unlabeled analytical standard. This allows for direct comparison of retention times and provides a benchmark for the expected mass spectral fragmentation, ensuring the correct identification of the deuterated compound.

Conclusion

The selection and verification of this compound are critical steps that underpin the validity of quantitative studies. By adopting a rigorous evaluation process for commercial suppliers and implementing a robust in-house quality verification protocol, researchers can ensure the integrity of their analytical standards. This diligence is essential for generating high-quality, reproducible data in drug development and other scientific disciplines. The commercial sources and methodologies outlined in this guide provide a framework for scientists to confidently procure and utilize this vital research chemical.

References

-

This compound - GlobalChemMall . GlobalChemMall. [Link]

-

Tryptamine-d4 (hydrochloride) . BioNordika. [Link]

-

UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases . PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tryptamine-d4 (hydrochloride) [bionordika.dk]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Tryptamine hydrochloride, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Tryptamine-d4 Hydrochloride: A Technical Guide for Researchers

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of modern analytical science, particularly within drug discovery and metabolic research, the precision of quantitative analysis is paramount. Tryptamine-d4 Hydrochloride (T-d4 HCl) serves as a quintessential internal standard for the mass spectrometric quantification of its endogenous counterpart, tryptamine.[1][2] The incorporation of four deuterium atoms onto the ethylamine side chain creates a molecule that is chemically identical to tryptamine in its behavior during chromatographic separation and ionization, yet readily distinguishable by its increased mass-to-charge ratio (m/z).[3] This mass shift is the cornerstone of its utility, allowing it to be spiked into complex biological matrices to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and reproducibility of analytical data.[4][5]

This guide provides an in-depth deconstruction of a typical Certificate of Analysis (CoA) for this compound. Moving beyond a simple presentation of specifications, we will explore the scientific principles and rigorous experimental methodologies that underpin each analytical parameter. This document is designed for researchers, scientists, and drug development professionals who not only use such standards but also require a profound understanding of the quality control that guarantees their suitability for purpose. Every analytical procedure described herein is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating system of scientific integrity.[6][7]

Core Analytical Parameters: A Comprehensive Evaluation

A Certificate of Analysis for a high-purity reference standard like this compound is a testament to its identity, purity, and quality. The following sections dissect the key analyses performed, offering both the "how" and the "why" from an application scientist's perspective.

Identification and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive identification and structural elucidation of organic molecules. For this compound, ¹H (Proton) NMR is employed to confirm the molecular structure and, crucially, to verify the absence of protons at the deuterated positions.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is compared against the spectrum of its non-deuterated analogue. The key differentiating feature is the absence of signals corresponding to the protons on the α and β carbons of the ethylamine side chain.[8][9]

-

Expected Spectrum of this compound:

-

Aromatic Protons: A complex multiplet pattern between δ 7.0 and 7.8 ppm, characteristic of the indole ring protons.

-

Indole NH Proton: A broad singlet typically observed downfield, around δ 8.0-8.5 ppm, which may exchange with deuterium if a protic solvent like D₂O or Methanol-d₄ is used.

-

Side Chain Protons (α-CH₂ and β-CH₂): The signals for these protons, which appear as triplets around δ 3.0-3.4 ppm in unlabeled tryptamine, will be absent or significantly diminished in the T-d4 HCl spectrum.[10][11] The degree of signal reduction at these positions serves as a preliminary confirmation of high isotopic enrichment.

-

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 or 600 MHz) is deliberate, as it provides the necessary resolution to distinguish the fine coupling patterns of the aromatic protons, ensuring unambiguous structural confirmation.[10] The selection of a deuterated solvent, such as Methanol-d₄ or DMSO-d₆, is standard practice to avoid overwhelming the analyte signals with solvent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher field NMR spectrometer.

-

Temperature: 25 °C.

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule, confirming the absence of signals in the α and β positions of the ethylamine side chain.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a substance and quantifying any impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any potential synthesis-related impurities or degradation products.

The Logic of the Method: Tryptamine is a polar compound, which can make it challenging to retain on standard C18 columns.[12] Therefore, a method utilizing a polar-embedded or a Diamond Hydride™ column might be chosen for better peak shape and retention. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is protonated, leading to sharper peaks and improved chromatographic performance.[12]

Data Presentation: HPLC Purity Analysis

| Parameter | Specification | Result |

| Purity (by area %) | ≥ 98.0% | 99.8% |

| Retention Time (RT) | Report | 4.52 min |

| Impurity 1 (RT 3.15 min) | ≤ 0.15% | 0.08% |

| Impurity 2 (RT 5.89 min) | ≤ 0.15% | 0.12% |

Experimental Protocol: RP-HPLC for Chemical Purity

-

Chromatographic System:

-

Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm or equivalent.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve all impurities, for example, starting at 5% B, ramping to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.

-

Detector: UV at 220 nm and 280 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject 10 µL of the sample solution into the HPLC system and record the chromatogram.

-

Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

Caption: Workflow for HPLC Purity Determination.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming both the molecular weight and the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, confirming the elemental composition.[13]

The Science of Isotopic Purity Determination:

The analysis involves measuring the relative intensities of the ion signals corresponding to the different isotopologues (molecules that differ only in their isotopic composition). For T-d4 HCl, the primary ion of interest will be the protonated molecule [M+H]⁺ at an m/z corresponding to C₁₀H₈D₄N₂ + H⁺. The isotopic purity is determined by comparing the intensity of this peak to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d₀, d₁, d₂, d₃).[14][15]

Expected Mass Spectrum:

-

Base Peak: The primary fragment ion of tryptamine is typically at m/z 130, corresponding to the indolethylidene cation, formed by the cleavage of the Cα-Cβ bond.[16][17] For T-d4 HCl, this fragment will be shifted to m/z 134 due to the two deuterium atoms on the β-carbon.

-

Molecular Ion Cluster: The protonated molecular ion [M+H]⁺ for the fully deuterated species (d₄) will be observed. The relative abundances of the M+H peaks for d₀, d₁, d₂, and d₃ isotopologues will be used to calculate the overall isotopic purity.

Data Presentation: Mass Spectrometry Analysis

| Parameter | Method | Specification | Result |

| Identity | ESI-MS | Conforms to structure | Conforms |

| Molecular Weight | HRMS | 200.1481 (for C₁₀H₈D₄N₂) | 200.1485 |

| Isotopic Purity | HRMS | ≥ 98% (d₄) | 99.5% (d₄) |

Experimental Protocol: LC-MS for Isotopic Purity

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

-

LC-MS System:

-

LC: A UHPLC system for rapid sample introduction.

-

MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

-

MS Parameters:

-

Scan Range: m/z 100-300.

-

Resolution: > 10,000 FWHM.

-

Collision Energy: Low energy for molecular ion observation; ramped energy for fragmentation if required.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d₀ to d₄).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

% d₄ Purity = (Area_d₄ / (Area_d₀ + Area_d₁ + Area_d₂ + Area_d₃ + Area_d₄)) * 100

-

-

Caption: Isotopic Purity Determination by HRMS.

Ancillary Quality Control Tests

To provide a complete quality profile, several other tests are routinely performed.

a. Water Content (Karl Fischer Titration)

-

Principle: This method specifically quantifies the water content in a sample. It is crucial as excess water can affect the accurate weighing of the material and potentially promote degradation.

-

Methodology: For an amine hydrochloride, a coulometric or volumetric Karl Fischer titration is performed. The presence of the amine can alter the pH of the reagent, potentially leading to inaccurate results.[18] To counteract this, a neutralizing agent like benzoic acid may be added to the solvent before titration.[19]

-

Specification: Typically ≤ 1.0%.

b. Residual Solvents (Headspace GC-MS)

-

Principle: This analysis identifies and quantifies any volatile organic solvents remaining from the synthesis and purification processes. The acceptable limits are defined by pharmacopeial guidelines such as USP <467> and ICH Q3C.[12][20][21][22]

-

Methodology: The sample is dissolved in a suitable high-boiling point solvent (e.g., DMSO), sealed in a vial, and heated. The volatile solvents partition into the headspace gas, which is then injected into a GC-MS system for separation and detection.

-

Specification: Conforms to USP <467> or ICH Q3C limits for Class 2 and Class 3 solvents.

c. Elemental Impurities

-

Principle: This test quantifies trace amounts of elemental impurities, particularly heavy metals, that may have been introduced from catalysts or manufacturing equipment. The limits are set by guidelines like ICH Q3D.

-

Methodology: The sample is digested in acid and analyzed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique capable of detecting metals at parts-per-billion levels.

-

Specification: Conforms to ICH Q3D limits.

d. Loss on Drying (LOD)

-

Principle: This gravimetric method determines the percentage of weight lost by a sample when dried under specified conditions. It measures the total amount of volatile matter, including water and residual solvents.[23][24][25][26][27]

-

Methodology: A precisely weighed sample is heated in an oven at a specified temperature (e.g., 105 °C) for a defined period, often under vacuum, until a constant weight is achieved. The difference in weight is reported as a percentage.

-

Specification: Typically reported for information but may have a limit (e.g., ≤ 1.0%).

Conclusion: A Foundation of Trust

The Certificate of Analysis for this compound is more than a list of results; it is a comprehensive dossier that validates the material's suitability as a high-fidelity internal standard. Each test, from the structural confirmation by NMR to the precise quantification of isotopic purity by HRMS, is underpinned by robust, validated methodologies. As a Senior Application Scientist, the emphasis is not just on the final numbers but on the causality behind the experimental design and the integrity of the data generated. This in-depth understanding empowers researchers to use this critical reagent with the utmost confidence, ensuring the accuracy and reliability of their own scientific findings.

References

-

Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Tryptamine Analyzed with HPLC - AppNote . MicroSolv Technology Corporation. [Link]

-

General Chapters: <731> LOSS ON DRYING . United States Pharmacopeia 29-National Formulary 24. [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

-

Impurities: Guideline for Residual Solvents | ICH Q3C (R8) . Pharma Specialists. [Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu. [Link]

-

<731> Loss on Drying - USP-NF ABSTRACT . United States Pharmacopeia. [Link]

-

Loss on Drying (LOD) . PharmaSciences. [Link]

-

Usp 731 Loss On Drying . Scribd. [Link]

-

Determination of tryptamine in rat brain by gas chromatography-mass spectrometry . Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Mass Spectra of Some Specifically Deuterated Tryptamines . Biomedical Mass Spectrometry. [Link]

-

The Use of Deuterium in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate . PubMed. [Link]

-

Deuterium use in ¹H NMR (A-Level Chemistry) . Study Mind. [Link]

-

The identification and quantification of tryptamine. GC/MS/MS chromatograms . ResearchGate. [Link]

-

The quantification of tryptamine. GC/MS/MS chromatograms . ResearchGate. [Link]

-

Introduction to HNMR Interpretation . OpenOChem Learn. [Link]

-

Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis . Analyst (RSC Publishing). [Link]

-

UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases . PubMed. [Link]

-

How to Interpret Chemical Shift in the 1H NMR . YouTube. [Link]

-

Stable Isotope-Labeled Amino Acid Mixes . Separation Science. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods . National Institutes of Health (NIH). [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

ICH Q2(R1) Analytical Method Validation . Scribd. [Link]

-

Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . ijarsct. [Link]

-

Tryptamine | C10H12N2 | CID 1150 . PubChem. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines . ResearchGate. [Link]

-

Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

-

Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae) . PubMed. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848) . Human Metabolome Database. [Link]

-

A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species . MDPI. [Link]

-

Summary of the proposed fragmentation pathways for compounds 3a and 4a . ResearchGate. [Link]

-

Development of Karl Fischer Reagents . Mettler Toledo. [Link]

-

Water contents Amines . Hiranuma. [Link]

-

Stable Isotope-labeled Standards . Amerigo Scientific. [Link]

- Aliphatic amine-containing Karl Fischer titration agent and method for using it.

-

Water Determination (Karl Fischer Method) . Japanese Pharmacopoeia. [Link]

-

Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS . LCGC International. [Link]

-

Stable Isotope Standards For Mass Spectrometry . Chemie Brunschwig. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 6. database.ich.org [database.ich.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]

- 12. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of tryptamine in rat brain by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectra of some specifically deuterated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]

- 19. hiranuma.com [hiranuma.com]

- 20. database.ich.org [database.ich.org]

- 21. tga.gov.au [tga.gov.au]

- 22. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]

- 23. pharmacopeia.cn [pharmacopeia.cn]

- 24. â©731⪠Loss on Drying [doi.usp.org]

- 25. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 26. pharmasciences.in [pharmasciences.in]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to the Isotopic Purity of Tryptamine-d4 Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the isotopic purity of Tryptamine-d4 Hydrochloride. As the use of deuterated compounds in pharmaceutical development and metabolic research continues to grow, stringent characterization of their isotopic composition is paramount.[1] This document moves beyond simplistic purity statements, offering a detailed exploration of the analytical methodologies, underlying scientific principles, and data interpretation required for a robust assessment of this compound. We will delve into the nuances of isotopic enrichment versus species abundance, provide validated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and establish a logical framework for ensuring the quality and consistency of this critical research material.

Introduction: The Significance of Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern scientific research.[2] Their applications range from use as internal standards in quantitative mass spectrometry to tracers in metabolic studies and as active pharmaceutical ingredients (APIs) with modified pharmacokinetic profiles.[3] The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter metabolic pathways, often leading to improved drug efficacy and safety.[2][4]

However, the therapeutic and analytical utility of a deuterated compound is intrinsically linked to its isotopic purity . This term encompasses not just the overall percentage of deuterium incorporation but also the distribution of deuterium atoms within the molecular population. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are introduced.[5] This results in the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] For Tryptamine-d4, the final product will inevitably contain a small population of molecules with three deuterium atoms (d3), two (d2), and so on.[5]

Therefore, a thorough characterization of the isotopologue profile is a non-negotiable aspect of quality control.[5] This guide will provide the foundational knowledge and practical methodologies to perform such a characterization with scientific rigor.

Understanding the Terminology: Isotopic Enrichment vs. Species Abundance

A common point of confusion in the characterization of deuterated compounds is the distinction between isotopic enrichment and species abundance.[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule.[5] For instance, if a starting material for the synthesis of Tryptamine-d4 has a 99.5% deuterium enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[5]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[5] For example, in a sample of Tryptamine-d4, the species abundance would describe the percentage of d4, d3, d2, d1, and d0 molecules.

Controlling and quantifying both parameters are crucial for ensuring batch-to-batch consistency and meeting stringent regulatory expectations.[5]

Synthesis and Labeling of this compound

Tryptamine-d4 is typically synthesized by introducing deuterium at the α and β positions of the ethylamine side chain of the tryptamine molecule. The hydrochloride salt form enhances stability and solubility.

One common synthetic route involves the decarboxylation of L-tryptophan in a deuterated medium.[6] The use of deuterated reagents, such as sodium borodeuteride (NaBD4) for reduction steps, is also a key strategy for introducing deuterium.[6] The choice of synthesis route and the isotopic enrichment of the starting materials directly impact the final isotopic purity of the this compound.

Below is a generalized workflow for the synthesis of Tryptamine-d4.

Caption: Workflow for determining isotopic enrichment by ¹H NMR.

High-Resolution Mass Spectrometry (HRMS): Quantifying the Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the species abundance by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z). [5][7][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing this compound. [7][8]The high resolution and mass accuracy of modern mass spectrometers, such as Orbitrap or TOF instruments, allow for the clear separation of the d0, d1, d2, d3, and d4 species.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

LC Separation: While direct infusion can be used, liquid chromatography (LC) is recommended to separate the analyte from any potential impurities that could interfere with the mass spectrum. [1]3. MS Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan data over a mass range that includes all expected isotopologues.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species as a percentage of the total integrated area.

-

| Isotopologue | Theoretical Monoisotopic Mass (Da) |

| Tryptamine-d0 HCl | 196.0871 |

| Tryptamine-d1 HCl | 197.0934 |

| Tryptamine-d2 HCl | 198.0997 |

| Tryptamine-d3 HCl | 199.1060 |

| Tryptamine-d4 HCl | 200.1123 |

Table 1: Theoretical monoisotopic masses of this compound isotopologues.

A Self-Validating System for Isotopic Purity Assessment

A robust quality control system for isotopic purity should be self-validating, meaning that the results from different analytical techniques should be consistent and support each other.

Caption: A self-validating workflow for isotopic purity assessment.

The isotopic enrichment value obtained from NMR can be used to calculate the theoretical species abundance based on a binomial distribution. This theoretical distribution can then be compared to the experimental distribution obtained from HRMS. A close correlation between the two provides a high degree of confidence in the isotopic purity assessment.

Reporting Isotopic Purity: Towards Standardization

To ensure clarity and comparability of data, it is recommended to report isotopic purity with the following information:

-

The isotopic enrichment at each labeled position, as determined by ¹H NMR.

-

The relative abundance of each isotopologue (d0 to d4), as determined by HRMS.

-

The analytical methods used, including instrument parameters.

Adherence to guidelines from organizations like the International Union of Pure and Applied Chemistry (IUPAC) for reporting stable isotope data is also encouraged. [9][10][11]

Conclusion: Ensuring the Quality of a Critical Research Tool

The determination of isotopic purity for compounds like this compound is a multi-faceted process that requires a combination of advanced analytical techniques and a thorough understanding of the underlying principles. By employing a dual-pronged approach with NMR and HRMS, and by establishing a self-validating system of data analysis, researchers can have a high degree of confidence in the quality and consistency of their deuterated materials. This rigor is essential for the integrity of research findings and the successful development of novel deuterated therapeutics.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Pharmtech. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

-

Guidelines for Reporting Stable Isotope Data. Water Resources - Science. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. Utrecht University Repository. Available at: [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

How Is Deuterium Used In NMR? Chemistry For Everyone - YouTube. Available at: [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available at: [Link]

-

(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

-

Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC - NIH. Available at: [Link]

-

validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]

-

One-step Synthesis of Substituted Tryptamines. designer-drug.com. Available at: [Link]

-

Reporting Stable-Isotope Ratios in Ecology: Recommended Terminology, Guidelines and Best Practices. ResearchGate. Available at: [Link]

-

New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

- Method for preparing drug intermediate tryptamine. Google Patents.

-

Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens. eDiss. Available at: [Link]

-

This compound, TRC 2.5 mg. Fisher Scientific. Available at: [Link]

-

Reference materials for stable isotope analysis. Wikipedia. Available at: [Link]

-

Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Available at: [Link]

-

Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. Available at: [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available at: [Link]

-

Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate. Available at: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Safety Landscape of Tryptamine-d4 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview of Tryptamine-d4 Hydrochloride, moving beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of its properties and the rationale behind recommended safety protocols. As a deuterated analog of tryptamine, a well-known monoamine alkaloid, this compound is primarily utilized as an internal standard in quantitative analyses by mass spectrometry.[1][2] While the deuteration is unlikely to alter the acute toxicological profile significantly, a cautious and informed approach to handling is paramount. This document synthesizes available data to provide a robust framework for its safe use in a research environment.

Part 1: Chemical and Physical Identity

This compound is a labeled form of tryptamine, where four hydrogen atoms on the ethylamine side chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered tryptamine.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1H-Indole-3-ethan-α,α,β,β-d4-amine, monohydrochloride | [1] |

| Synonyms | 3-Indoleethylamine-d4, Tryptamine-d4 HCl | [1][3] |

| CAS Number | 340257-60-5 | [3] |

| Molecular Formula | C₁₀H₈D₄N₂ · HCl | [1] |

| Molecular Weight | 200.7 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 247-250 °C | [5] |

| Solubility | Slightly soluble in heated DMSO, methanol, and water. | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

Part 2: Hazard Identification and Toxicological Insights

While the Safety Data Sheet for this compound from some suppliers may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to consider the toxicological properties of the parent compound, Tryptamine Hydrochloride, to inform a comprehensive risk assessment.[4] The toxicological effects of deuteration in this context are not expected to significantly alter the acute hazard profile.

The non-deuterated form, Tryptamine Hydrochloride, is classified as a hazardous substance.[6][7] It is considered harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7][8]

Toxicological Summary of Tryptamine (Non-deuterated):

-

Acute Toxicity: Harmful by ingestion, skin contact, and inhalation.[7][8] The intraperitoneal LD50 in mice is reported as 197 mg/kg.[6]

-

Irritation: Causes skin and serious eye irritation.[7][8] It may also cause respiratory system irritation.[8]

-

Psychoactive Effects: Tryptamines are known for their psychotropic effects, often producing euphoria and hallucinations.[6] They primarily act as agonists at serotonin receptors, particularly the 5-HT2A receptor.[9][10] While these effects are more associated with intentional administration, accidental exposure could potentially lead to unexpected psychological effects.

Given the data on the non-deuterated analog, it is prudent to handle this compound with the assumption that it poses similar hazards.

Part 3: A Proactive Approach to Safe Handling and Storage

A conservative and proactive approach to handling this compound is essential to ensure the safety of laboratory personnel. The minimal recommendations in some supplier SDS should be augmented with established best practices for handling research chemicals.[11][12][13]

3.1 Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize all potential routes of exposure.

Caption: Hierarchy of controls for handling Tryptamine-d4 HCl.

Recommended PPE:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[14]

-

Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[7]

3.2 Storage Protocols

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Temperature: Store in a cool, dry, and well-ventilated area.[7] Refrigeration is often recommended for long-term stability.

-

Light Sensitivity: Tryptamines can be sensitive to light.[7] Store in the original amber vial or a light-blocking container.[13]

-

Incompatible Materials: Avoid storage near strong oxidizing agents.[6][7]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and any associated hazards.[11]

Part 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

4.1 First Aid Measures

These recommendations are based on the hazards associated with the non-deuterated Tryptamine Hydrochloride.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][8]

4.2 Spill Response Protocol

A clear and practiced spill response plan is essential.

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and institutional safety office.

-

Don PPE: Wear appropriate PPE, including a respirator if the material is a powder.

-

Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, cover with an inert absorbent material.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Part 5: Stability, Reactivity, and Disposal

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous situations.

5.1 Chemical Stability and Reactivity

-

Stability: The compound is generally stable under recommended storage conditions. However, it is sensitive to light.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous products including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]

5.2 Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed container.

-

Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety office for specific guidance.

Part 6: Conclusion

This compound is a valuable tool for researchers. While some safety data may suggest a low hazard level, a comprehensive risk assessment based on the properties of the parent compound, Tryptamine Hydrochloride, necessitates a more cautious approach. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and storage protocols, researchers can effectively mitigate the risks associated with this compound. A proactive and informed safety culture is the cornerstone of successful and responsible scientific inquiry.

References

- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Source not specified.

- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Source not specified.

- Tryptamine hydrochloride - Safety D

- This compound. Biosynth.

- This compound. PubChem.

- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US)

- Araujo, A. M., Carvalho, F., Bastos, M. L., Guedes de Pinho, P., & Carvalho, M. (2015). The hallucinogenic world of tryptamines: an updated review. Archives of toxicology, 89(8), 1151–1173.

- Tryptamine-d4 (hydrochloride) - Safety Data Sheet. (2025, October 15). Cayman Chemical.

- Tryptamine-d4 (hydrochloride) (CAS 340257-60-5). Cayman Chemical.

- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).

- The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021, September 29). NIH.

- Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central.

- Analytical Chemistry of Tryptamines. Scribd.

- Tryptamine hydrochloride | C10H13ClN2 | CID 67652. PubChem.

- Tryptamine | 61-54-1. ChemicalBook.

- Tryptamine. Wikipedia.

- This compound | Stable Isotope. MedchemExpress.com.

- d4-Tryptamine | C10H12N2 | CID 129716618. PubChem.

- SAFETY DATA SHEET - Tryptamine hydrochloride. (2014, September 15). Fisher Scientific.

- SAFETY DATA SHEET - Tryptamine hydrochloride. (2014, September 15). Fisher Scientific.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C10H13ClN2 | CID 12238688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. Tryptamine - Wikipedia [en.wikipedia.org]

- 11. globalresearchchem.com [globalresearchchem.com]

- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry

Foreword

In the realm of quantitative analysis, particularly within the demanding environments of pharmaceutical research and drug development, the pursuit of precision and accuracy is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of therapeutics are built. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the definitive tool for this purpose, offering unparalleled sensitivity and specificity. However, the inherent variability of complex biological matrices, coupled with the subtleties of sample preparation and instrument response, presents a persistent challenge to achieving reliable quantification.

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a deep, mechanistic understanding of deuterated internal standards (DIS), the gold standard for mitigating analytical variability. We will explore the causality behind experimental choices, from the strategic placement of a deuterium label to the rigorous validation protocols that ensure a self-validating analytical system. This document is structured not as a rigid template, but as a logical narrative—grounded in authoritative science—to empower you to design, implement, and troubleshoot robust, defensible bioanalytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At its core, the utility of a deuterated internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique is the cornerstone of high-accuracy quantification. The method involves adding a known quantity of an isotopically enriched version of the analyte—the deuterated internal standard—to every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow.[1][2]

A deuterated standard is chemically identical to the target analyte, with the only distinction being that one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H).[2][3] Because their physicochemical properties are nearly identical, the analyte and the deuterated standard exhibit the same behavior during every stage of the process: extraction from the biological matrix, elution through the chromatographic column, and ionization in the mass spectrometer's source.[1][4][5]

Any physical loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated standard.[1] Similarly, any fluctuation in ionization efficiency (ion suppression or enhancement) caused by the sample matrix affects both molecules equally.[3][6] The mass spectrometer, however, readily distinguishes between the two based on their mass-to-charge (m/z) ratio.[1][5] Consequently, by measuring the ratio of the analyte's signal to the standard's signal, all these sources of variability are effectively normalized, yielding an exceptionally accurate and precise measurement of the analyte's true concentration.[2][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Tryptamine in Human Plasma using Tryptamine-d4 Hydrochloride as an Internal Standard by LC-MS/MS

Abstract